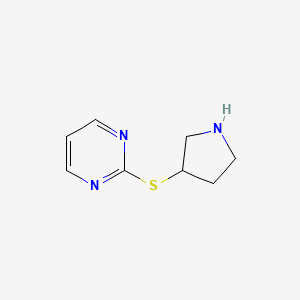

2-(Pyrrolidin-3-ylsulfanyl)pyrimidine

Description

Contextualization within Pyrimidine (B1678525) and Pyrrolidine (B122466) Scaffolds in Medicinal Chemistry

The core structure of 2-(Pyrrolidin-3-ylsulfanyl)pyrimidine is a hybrid of two privileged heterocyclic systems: pyrimidine and pyrrolidine. The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a fundamental component of life, forming the basis of nucleobases such as cytosine, thymine, and uracil (B121893) in DNA and RNA. researchgate.nethumanjournals.com This inherent biological relevance has made the pyrimidine scaffold a highly attractive framework in drug design, leading to the development of a wide array of drugs with diverse therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral agents. wjarr.comresearchgate.net

Complementing the pyrimidine moiety is the pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle. This scaffold is also a common feature in a multitude of natural products and synthetic drugs. The non-planar, three-dimensional nature of the pyrrolidine ring allows for the precise spatial orientation of substituents, which is crucial for specific interactions with biological targets. bohrium.com Pyrrolidine derivatives have demonstrated a broad spectrum of pharmacological activities, contributing to their widespread use in medicinal chemistry. bohrium.com

The combination of these two scaffolds in this compound, linked by a flexible thioether bridge, presents a unique molecular architecture with the potential for novel biological activities. The thioether linkage itself can play a significant role in the molecule's properties, influencing its lipophilicity, metabolic stability, and ability to form interactions with biological macromolecules. citedrive.comresearchgate.net

Historical Perspective on Related Chemical Structures and Their Biological Relevance

Historically, the development of pyrimidine and pyrrolidine-based drugs has been a rich and fruitful area of research. The initial focus on pyrimidine analogs was largely driven by their role as antimetabolites in cancer chemotherapy. The structural similarity of synthetic pyrimidines to natural nucleobases allows them to interfere with nucleic acid synthesis and repair, thereby inhibiting the proliferation of rapidly dividing cancer cells.

Similarly, the exploration of pyrrolidine-containing structures has a long history, with many alkaloids and other natural products featuring this ring system. The unique stereochemical properties of the pyrrolidine ring have been exploited to create highly selective and potent drugs targeting a variety of receptors and enzymes.

More recently, the concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has gained prominence. This approach aims to create novel compounds with improved affinity, selectivity, and pharmacokinetic profiles, or even with dual modes of action. The structure of this compound can be viewed through this lens, as a hybrid molecule that brings together the key features of both pyrimidine and pyrrolidine scaffolds. While direct historical antecedents for this specific thioether-linked hybrid are not extensively documented in readily available literature, the individual development trajectories of pyrimidine and pyrrolidine chemistry provide a strong foundation for its conceptualization.

Rationale for Investigating this compound

The primary rationale for investigating this compound stems from the established pharmacological importance of its constituent pyrimidine and pyrrolidine rings, coupled with the potential for synergistic or novel biological activities arising from their combination. The thioether linker introduces a degree of conformational flexibility, allowing the two heterocyclic systems to adopt various spatial arrangements, which could be advantageous for binding to diverse biological targets.

Furthermore, the nitrogen atoms in both the pyrimidine and pyrrolidine rings, along with the sulfur atom of the thioether linkage, can act as hydrogen bond acceptors or donors, as well as coordination sites for metal ions in metalloenzymes. This rich array of potential interactions suggests that this compound could be a versatile ligand for a range of biological receptors and enzymes. The exploration of its biological activity is therefore a logical step in the ongoing search for new chemical entities with therapeutic potential. The structure-activity relationship (SAR) of pyrimidine derivatives is a key area of study, with the nature and position of substituents on the pyrimidine ring significantly influencing their biological effects. nih.govnih.gov

Overview of Research Approaches and Methodologies

The investigation of a novel compound like this compound would typically follow a well-established path in medicinal chemistry research. The initial step would involve its chemical synthesis. Various synthetic strategies could be envisioned for its preparation, likely involving the reaction of a suitably substituted pyrimidine with a pyrrolidine-3-thiol (B13290494) derivative. nih.gov The development of an efficient and scalable synthesis is a crucial prerequisite for any further studies.

Once synthesized and characterized, the compound would be subjected to a battery of biological screening assays to identify any potential therapeutic activities. These screens could encompass a wide range of targets, including enzymes (e.g., kinases, proteases), receptors (e.g., G-protein coupled receptors), and whole-cell assays to assess its effects on cellular processes such as proliferation, apoptosis, or inflammation.

Should any promising "hits" be identified in these initial screens, further studies would be undertaken to elucidate the compound's mechanism of action. This could involve more focused enzymatic assays, molecular modeling and docking studies to predict its binding mode to the target protein, and cell-based assays to confirm its effects in a more biologically relevant context. The structure-activity relationship of related pyrazolo[3,4-d]pyrimidine derivatives has been explored as inhibitors of mitotic kinesin Eg5, highlighting the importance of specific structural features for anticancer activity. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C8H11N3S |

|---|---|

Molecular Weight |

181.26 g/mol |

IUPAC Name |

2-pyrrolidin-3-ylsulfanylpyrimidine |

InChI |

InChI=1S/C8H11N3S/c1-3-10-8(11-4-1)12-7-2-5-9-6-7/h1,3-4,7,9H,2,5-6H2 |

InChI Key |

VCHGIBWDBYAFQI-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1SC2=NC=CC=N2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Pyrrolidin 3 Ylsulfanyl Pyrimidine and Its Analogues

Development of Efficient Synthetic Routes to the Core Scaffold

The construction of the 2-(pyrrolidin-3-ylsulfanyl)pyrimidine scaffold is typically achieved through a convergent synthesis strategy. The most common and efficient method involves a nucleophilic aromatic substitution (SNAr) reaction. This approach connects a suitably activated pyrimidine (B1678525) precursor with a pyrrolidine-based nucleophile, forming the critical carbon-sulfur bond.

The successful synthesis of the core scaffold relies on the selection of appropriate starting materials and reaction conditions. The key precursors are a pyrimidine ring activated for nucleophilic substitution at the 2-position and a pyrrolidine (B122466) ring bearing a thiol group at the 3-position.

Pyrimidine Precursors: The pyrimidine precursor is typically a 2-halopyrimidine, such as 2-chloropyrimidine (B141910) or 2-bromopyrimidine. These compounds are readily prepared from commercially available starting materials. A common method for synthesizing the pyrimidine ring itself involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine, urea, or guanidine. bu.edu.eg For example, 2,4-dichloropyrimidines can be synthesized from pyrimidine-2,4-diols by reaction with phosphorus oxychloride. google.com

Pyrrolidine Precursors: The sulfur-containing nucleophile is 3-mercaptopyrrolidine or its protected form. This precursor can be synthesized from commercially available materials like 3-hydroxypyrrolidine or derivatives of the chiral pool, such as Boc-protected trans-4-hydroxy-L-proline. nih.gov

Reaction Conditions: The formation of the thioether linkage is generally accomplished by reacting the 2-halopyrimidine with 3-mercaptopyrrolidine in the presence of a base. The base deprotonates the thiol group, generating a more potent thiolate nucleophile that readily attacks the electron-deficient C2 position of the pyrimidine ring. In a related synthesis of 5-thio-substituted pyrrolo[2,3-d]pyrimidines, an oxidative addition reaction using iodine in ethanol (B145695) and water has also been employed to append aryl thiols. nih.gov

Below is a table summarizing typical reaction conditions for the SNAr synthesis of the core scaffold.

| Parameter | Condition | Purpose |

| Solvent | Polar aprotic (e.g., DMF, DMSO, Acetonitrile) | To dissolve reactants and facilitate the ionic reaction mechanism. |

| Base | Inorganic (e.g., K₂CO₃, Cs₂CO₃) or Organic (e.g., DIPEA) | To deprotonate the thiol, forming the active thiolate nucleophile. |

| Temperature | Room temperature to moderate heating (e.g., 60-80 °C) | To provide sufficient energy for the reaction without promoting side reactions. |

| Atmosphere | Inert (e.g., Nitrogen, Argon) | To prevent oxidation of the thiol precursor. |

Achieving high yields and purity is critical for the practical application of any synthetic route. Optimization of the reaction conditions for the synthesis of this compound can significantly impact the efficiency of the process. Key parameters for optimization include the careful control over the amounts of reagents, such as the base and phosphorus oxychloride in the synthesis of precursors. google.com

Strategies for optimization include:

Stoichiometry: Precise control of the reactant ratios, particularly the base, is crucial. Using a slight excess of the pyrrolidine precursor can help drive the reaction to completion, but a large excess can complicate purification.

Choice of Base and Solvent: The strength and nature of the base can influence reaction rates and the formation of byproducts. Similarly, the choice of solvent can affect reactant solubility and reaction kinetics.

Temperature Control: While heating can accelerate the reaction, it can also lead to decomposition or side reactions. Determining the optimal temperature profile is essential for maximizing yield.

Purification: Following the reaction, purification is typically performed using techniques such as column chromatography on silica (B1680970) gel to isolate the desired product from unreacted starting materials and byproducts.

Derivatization Strategies for Structural Modification

To explore structure-activity relationships (SAR) and optimize the properties of the lead compound, medicinal chemists employ various derivatization strategies. nih.gov For the this compound scaffold, modifications can be introduced on the pyrimidine ring, the pyrrolidine moiety, or the sulfur linker itself. nih.govnih.gov

The pyrimidine ring offers several positions for substitution, allowing for fine-tuning of the molecule's electronic and steric properties.

Use of Substituted Precursors: The most straightforward method is to begin the synthesis with an already substituted 2-halopyrimidine. A wide variety of substituted pyrimidines are commercially available or can be synthesized, allowing for the introduction of groups such as alkyl, aryl, amino, and alkoxy moieties at the 4, 5, or 6 positions. organic-chemistry.org

Post-Synthetic Modification: Alternatively, functional groups can be introduced after the core scaffold has been assembled. For example, a deconstruction-reconstruction strategy has been developed where a pyrimidine is converted to a pyrimidinium salt, cleaved, and then reconstructed with different amidines to form a variety of 2-substituted pyrimidines. nih.gov This allows for late-stage diversification of complex molecules.

The table below outlines strategies for pyrimidine ring modification.

| Strategy | Description | Example Substituents |

| Substituted Precursors | Using starting materials like 2-chloro-4-methylpyrimidine (B15830) or 2-chloro-5-fluoropyrimidine (B20137) in the initial SNAr reaction. | Methyl, Fluoro, Amino, Methoxy (B1213986) |

| Deconstruction-Reconstruction | A sequence involving N-arylation, ring cleavage, and re-cyclization to introduce new groups at the C2 position. nih.gov | Alkyl (Methyl, Cyclopropyl), CF₃, Biheteroaryls. nih.gov |

| Cross-Coupling Reactions | If a halogen is present on the pyrimidine ring (e.g., at C4 or C5), Suzuki or Buchwald-Hartwig coupling can be used to introduce aryl, heteroaryl, or amino groups. | Phenyl, Pyridyl, Substituted amines |

The pyrrolidine ring provides another key site for structural variation, influencing factors such as solubility, polarity, and stereochemistry. nih.gov

Functionalized Pyrrolidine Precursors: The synthesis can employ a variety of substituted 3-mercaptopyrrolidine precursors. These can be derived from starting materials like 4-hydroxyproline, allowing for the introduction of hydroxyl groups, or from itaconic acid to produce analogues like 5-oxo-1-phenylpyrrolidines. nih.govnih.gov

N-Derivatization: The secondary amine of the pyrrolidine ring is a convenient handle for further modification after the core scaffold is formed. Standard reactions such as N-alkylation, N-acylation, or reductive amination can be used to attach a wide range of substituents to the nitrogen atom.

The following table summarizes common modifications to the pyrrolidine moiety.

| Modification Site | Method | Example Substituents |

| Pyrrolidine Ring Carbon | Use of functionalized precursors (e.g., from 4-hydroxyproline). nih.gov | Hydroxyl, Oxo, Phenyl. nih.gov |

| Pyrrolidine Nitrogen | N-Alkylation | Methyl, Ethyl, Benzyl |

| Pyrrolidine Nitrogen | N-Acylation | Acetyl, Benzoyl |

| Pyrrolidine Nitrogen | N-Sulfonylation | Mesyl, Tosyl |

Oxidation of Sulfur: The sulfide (B99878) can be oxidized to a sulfoxide (B87167) or a sulfone using common oxidizing agents like m-CPBA or hydrogen peroxide. This modification significantly increases the polarity of the linker region and introduces a hydrogen bond acceptor (and in the case of the sulfoxide, a chiral center).

Isosteric Replacement: The sulfur atom could potentially be replaced with other atoms or groups to create bioisosteres. For example, replacing the sulfur with an oxygen atom would yield an ether linkage, while replacement with a nitrogen atom (e.g., -NH- or -NR-) would result in an amino linkage. These modifications would require different synthetic starting materials, such as 3-hydroxypyrrolidine or 3-aminopyrrolidine, respectively.

Stereoselective Synthesis Approaches for Chiral Analogues

The chirality of this compound analogues primarily resides in the C3 position of the pyrrolidine ring. Therefore, stereoselective synthesis of this core is paramount. A common and effective strategy involves the preparation of a chiral 3-hydroxypyrrolidine intermediate, which can then be converted to the corresponding thiol with inversion of stereochemistry.

One of the key approaches to obtaining enantiomerically pure N-protected 3-hydroxypyrrolidines is through biocatalytic hydroxylation. For instance, the use of microorganisms like Sphingomonas sp. has been shown to be highly effective for the regio- and stereoselective hydroxylation of N-substituted pyrrolidines. researchgate.net This enzymatic approach offers a green and efficient route to chiral building blocks that can be difficult to access through traditional chemical methods. nih.govresearchgate.netescholarship.orgacs.orgwilddata.cn The enantioselectivity of the hydroxylation can often be tuned by the choice of the N-protecting group on the pyrrolidine substrate. researchgate.net

Once the chiral N-protected 3-hydroxypyrrolidine is obtained, the next crucial step is the stereospecific conversion of the hydroxyl group to a thiol group. The Mitsunobu reaction is a powerful tool for this transformation, as it proceeds with a clean inversion of stereochemistry at the reaction center. missouri.eduwikipedia.org In this reaction, the alcohol is activated by a combination of a phosphine, such as triphenylphosphine, and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). missouri.eduwikipedia.org The activated alcohol is then displaced by a sulfur nucleophile in an S(_N)2 fashion. missouri.edu Due to the malodorous and easily oxidized nature of thiols, a thiol surrogate such as thioacetic acid is often used. The resulting thioacetate (B1230152) can then be readily hydrolyzed to the desired thiol. beilstein-journals.org

The final step in the synthesis is the coupling of the chiral N-protected 3-mercaptopiperidine with a suitable pyrimidine derivative. A common method for this is the nucleophilic aromatic substitution (S(_N)Ar) reaction. chemrxiv.orgnih.gov This typically involves reacting the thiol with a 2-halopyrimidine, such as 2-chloropyrimidine or 2-bromopyrimidine, in the presence of a base. chemrxiv.orgnih.gov The reaction proceeds smoothly for electron-deficient heteroaromatic systems. nih.gov

| Step | Reaction | Key Features |

| 1 | Biocatalytic hydroxylation of N-protected pyrrolidine | High regio- and enantioselectivity. researchgate.net |

| 2 | Mitsunobu reaction with a thiol surrogate | Inversion of stereochemistry at the C3 position. missouri.edubeilstein-journals.org |

| 3 | Hydrolysis of the thioester | Formation of the chiral thiol. |

| 4 | Nucleophilic aromatic substitution | Coupling of the thiol with a 2-halopyrimidine. chemrxiv.orgnih.gov |

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound and its analogues focuses on reducing the environmental impact of the chemical processes. This includes the use of safer solvents, minimizing waste, and employing catalytic methods.

For the nucleophilic aromatic substitution step, traditional polar aprotic solvents like DMF and DMSO, which have toxicity concerns, can be replaced with greener alternatives. acsgcipr.org Polyethylene glycol (PEG-400) has been demonstrated as an effective and environmentally benign solvent for S(_N)Ar reactions on nitrogen-containing heterocycles, leading to excellent yields in short reaction times. nih.gov Another promising green solvent is Cyrene™, which has been shown to be a viable substitute for conventional polar aprotic solvents in S(_N)Ar reactions. researchgate.net The use of water as a solvent, facilitated by additives like hydroxypropyl methylcellulose (B11928114) (HPMC), also presents a green and sustainable option for S(_N)Ar reactions under mild conditions. rsc.org

Phase-transfer catalysis (PTC) offers another green approach to the synthesis of thioethers. tandfonline.comtandfonline.com PTC can facilitate the reaction between the thiol and the halopyrimidine in a biphasic system, often with an aqueous phase, thereby reducing the need for large quantities of organic solvents. tandfonline.comijerd.com Catalysts such as tetrabutylammonium (B224687) bromide can be employed to shuttle the thiolate anion from the aqueous phase to the organic phase where the reaction occurs. tandfonline.comsciensage.info This method often leads to faster reaction rates and milder reaction conditions. tandfonline.com

Furthermore, the principles of atom economy can be enhanced by designing synthetic routes that minimize the use of protecting groups, thereby reducing the number of synthetic steps and the amount of waste generated. The biocatalytic approach to the chiral pyrrolidine core is inherently green, as it operates under mild aqueous conditions and often avoids the need for hazardous reagents. nih.govresearchgate.netescholarship.orgacs.orgwilddata.cn

The following table summarizes some green chemistry approaches applicable to the synthesis of this compound analogues:

| Green Chemistry Principle | Application in Synthesis |

| Use of Greener Solvents | Replacing DMF/DMSO with PEG-400, Cyrene™, or water for the S(_N)Ar step. nih.govresearchgate.netrsc.org |

| Catalysis | Employing phase-transfer catalysis for the thioether formation to enhance reaction rates and reduce organic solvent usage. tandfonline.comtandfonline.comijerd.com |

| Biocatalysis | Utilizing enzymatic hydroxylation for the stereoselective synthesis of the chiral pyrrolidine intermediate under mild, aqueous conditions. researchgate.netnih.gov |

| Atom Economy | Designing synthetic routes that minimize the use of protecting groups to reduce waste. |

Advanced Spectroscopic and Structural Elucidation Studies of 2 Pyrrolidin 3 Ylsulfanyl Pyrimidine

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a critical technique for the unambiguous determination of a compound's elemental composition. For 2-(pyrrolidin-3-ylsulfanyl)pyrimidine, with a chemical formula of C₈H₁₁N₃S, HRMS would provide a highly accurate mass measurement of its molecular ion.

The expected monoisotopic mass of the neutral molecule is 181.0674 g/mol . In positive-ion mode ESI-HRMS, the compound would be expected to be observed as the protonated molecular ion [M+H]⁺. The calculated exact mass for this ion would be C₈H₁₂N₃S⁺.

Table 1: Predicted HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated m/z |

| [M+H]⁺ | C₈H₁₂N₃S⁺ | 182.0746 |

| [M+Na]⁺ | C₈H₁₁N₃SNa⁺ | 204.0566 |

The high mass accuracy of HRMS (typically below 5 ppm error) would allow for the confident confirmation of the elemental formula, distinguishing it from other potential isobaric compounds.

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of an organic compound in solution. A combination of 1D (¹H, ¹³C) and 2D NMR experiments would be essential to assign all proton and carbon signals and to confirm the connectivity of the pyrimidine (B1678525) and pyrrolidine (B122466) rings through the sulfur bridge.

The ¹H and ¹³C NMR spectra would show distinct signals for the pyrimidine and pyrrolidine moieties. The chemical shifts are influenced by the electron-withdrawing nature of the pyrimidine ring and the electronegativity of the nitrogen and sulfur atoms.

Pyrimidine Moiety:

¹H NMR: The pyrimidine ring is expected to show a characteristic signal pattern. The proton at C5' (H-5') would likely appear as a triplet, coupled to the two equivalent protons at C4' and C6'. The protons H-4' and H-6' would appear as a doublet. Due to the electron-withdrawing nature of the nitrogen atoms, these aromatic protons would be found in the downfield region, typically between δ 7.0 and 9.0 ppm.

¹³C NMR: The carbon atoms of the pyrimidine ring would resonate in the aromatic region of the spectrum. C-2', being directly attached to the electronegative sulfur and two nitrogen atoms, is expected to be the most downfield. C-4' and C-6' would be nearly equivalent, and C-5' would be the most upfield of the pyrimidine carbons.

Pyrrolidine Moiety:

¹H NMR: The pyrrolidine ring protons would appear in the aliphatic region. The proton at C3 (H-3), being attached to the carbon bearing the sulfur atom, would be shifted downfield compared to other pyrrolidine protons. The methylene (B1212753) protons (H-2, H-4, H-5) would exhibit complex splitting patterns due to diastereotopicity and mutual coupling. The N-H proton signal would likely be a broad singlet.

¹³C NMR: The carbon atoms of the pyrrolidine ring would resonate in the upfield, aliphatic region. C-3, being directly attached to the sulfur, would be the most downfield of the pyrrolidine carbons. C-2 and C-5, adjacent to the nitrogen, would be expected at intermediate shifts, while C-4 would likely be the most upfield.

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-4', H-6' (Pyrimidine) | 8.3 - 8.6 | d |

| H-5' (Pyrimidine) | 7.0 - 7.3 | t |

| H-3 (Pyrrolidine) | 3.5 - 4.0 | m |

| H-2, H-5 (Pyrrolidine) | 2.8 - 3.4 | m |

| H-4 (Pyrrolidine) | 1.9 - 2.4 | m |

| N-H (Pyrrolidine) | 1.5 - 3.0 | br s |

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2' (Pyrimidine) | 165 - 175 |

| C-4', C-6' (Pyrimidine) | 157 - 160 |

| C-5' (Pyrimidine) | 115 - 120 |

| C-3 (Pyrrolidine) | 40 - 48 |

| C-2, C-5 (Pyrrolidine) | 45 - 55 |

| C-4 (Pyrrolidine) | 30 - 38 |

2D NMR experiments are indispensable for confirming the proposed structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. It would show correlations between H-4'/H-6' and H-5' in the pyrimidine ring, and throughout the pyrrolidine ring (e.g., between H-3 and the protons on C-2 and C-4).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each proton signal to its corresponding carbon atom, for example, linking the signal at δ ~7.1 ppm to C-5' and the aliphatic proton signals to their respective pyrrolidine carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for establishing long-range (2-3 bond) correlations and piecing the structure together. Key correlations would be expected from the pyrrolidine H-3 proton to the pyrimidine C-2' carbon, providing unequivocal evidence of the C-S-C linkage. Correlations from H-4'/H-6' to C-2' and C-5' would confirm the pyrimidine ring assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, which can help in determining the preferred conformation and stereochemistry. For instance, NOEs might be observed between protons of the pyrrolidine ring and the pyrimidine ring, depending on the conformational flexibility around the C-S bond.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule and are excellent for identifying functional groups.

Pyrimidine Ring Vibrations: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The characteristic C=C and C=N ring stretching vibrations would appear in the 1600-1400 cm⁻¹ region. Ring breathing modes would be observed at lower frequencies.

Pyrrolidine Ring Vibrations: Aliphatic C-H stretching vibrations would be found just below 3000 cm⁻¹. The N-H stretching vibration would appear as a moderate band in the 3400-3200 cm⁻¹ region. C-N stretching vibrations are typically found in the 1250-1020 cm⁻¹ range.

C-S Vibrations: The C-S stretching vibration is typically weak and appears in the 700-600 cm⁻¹ region of the IR spectrum.

Table 4: Predicted Key Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Pyrimidine | Aromatic C-H stretch | 3100 - 3000 |

| Pyrimidine | C=N, C=C ring stretch | 1600 - 1400 |

| Pyrrolidine | N-H stretch | 3400 - 3200 |

| Pyrrolidine | Aliphatic C-H stretch | 2980 - 2850 |

| Thioether | C-S stretch | 700 - 600 |

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the definitive solid-state structure. This technique would confirm the connectivity of all atoms and provide precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the three-dimensional conformation of the molecule in the crystal lattice and detail any intermolecular interactions, such as hydrogen bonding involving the pyrrolidine N-H group, which dictate the crystal packing. While no public crystal structure data is currently available, analysis of related structures suggests the pyrrolidine ring would likely adopt an envelope or twisted conformation.

Chiroptical Spectroscopy (e.g., CD, ORD) for Absolute Configuration Determination (if applicable)

The pyrrolidine ring in this compound has a stereocenter at the C-3 position. Therefore, the compound can exist as two enantiomers, (R)- and (S)-2-(pyrrolidin-3-ylsulfanyl)pyrimidine. If a single enantiomer were synthesized or isolated, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential for determining its absolute configuration. These techniques measure the differential absorption and refraction of left- and right-circularly polarized light, respectively. The resulting spectra (Cotton effects) are highly sensitive to the stereochemical environment of the chromophores (in this case, the pyrimidine ring). Comparison of the experimental CD spectrum with spectra predicted by quantum chemical calculations would allow for the assignment of the absolute configuration of the chiral center.

Computational Chemistry and in Silico Investigations of 2 Pyrrolidin 3 Ylsulfanyl Pyrimidine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn govern its reactivity and interactions with biological macromolecules. nih.govnih.gov These calculations, often employing Density Functional Theory (DFT), provide a detailed picture of the electron distribution and energy levels within the molecule. irjweb.comscirp.org

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's ability to donate and accept electrons, respectively. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. scirp.orgnih.gov A smaller energy gap suggests higher reactivity. For 2-(Pyrrolidin-3-ylsulfanyl)pyrimidine, the HOMO is typically localized on the electron-rich pyrrolidine (B122466) and sulfur moieties, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is generally distributed over the electron-deficient pyrimidine (B1678525) ring, marking it as the likely site for nucleophilic attack.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential, typically colored red or yellow, indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. In this compound, the nitrogen atoms of the pyrimidine ring and the sulfur atom are expected to be regions of negative electrostatic potential, while the hydrogen atoms of the pyrrolidine ring would exhibit positive potential. This information is critical for predicting non-covalent interactions with biological targets.

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -6.2613 eV |

| LUMO Energy | -0.8844 eV |

| HOMO-LUMO Gap | 5.3769 eV |

| Dipole Moment | 2.5 D |

The ionization state of a molecule at physiological pH is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to interact with biological targets. Computational methods can predict the pKa values, which indicate the acidity or basicity of different functional groups within the molecule. For this compound, the pyrrolidine nitrogen is basic and likely to be protonated at physiological pH. The pyrimidine ring also contains nitrogen atoms that can be protonated.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, offering insights into its conformational flexibility and its interactions with a biological target, such as a protein or nucleic acid. mdpi.com These simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of the conformational landscape and the identification of stable binding modes. mdpi.com

For this compound, MD simulations can reveal the preferred conformations of the flexible pyrrolidine ring and the rotational freedom around the sulfur-pyrimidine bond. When docked into a putative binding site, MD simulations can assess the stability of the ligand-protein complex, analyze the persistence of key interactions (like hydrogen bonds and hydrophobic contacts), and calculate the binding free energy, providing a more accurate prediction of binding affinity. nih.gov

Molecular Docking Studies for Putative Biological Target Identification

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov This method is instrumental in identifying potential biological targets for a compound and in elucidating the molecular basis of its activity. nih.gov The process involves sampling a large number of possible conformations of the ligand within the binding site of a target protein and scoring them based on their steric and energetic complementarity. uran.ua

For this compound, docking studies can be performed against a panel of known drug targets to identify those with the highest predicted binding affinity. The pyrimidine scaffold is a common feature in many kinase inhibitors, and thus, various kinases would be logical targets for initial docking studies. nih.gov The results of these studies can highlight key interactions, such as hydrogen bonds between the pyrimidine nitrogens and backbone residues of the protein, and hydrophobic interactions involving the pyrrolidine ring. researchgate.net

| Putative Target | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Cyclin-Dependent Kinase 2 (CDK2) | -8.5 | Leu83, Glu81, Phe80 |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | -7.9 | Cys919, Asp1046, Phe1047 |

| Axl Receptor Tyrosine Kinase | -8.2 | Met598, Tyr600, Leu678 |

De Novo Design Approaches Incorporating the this compound Scaffold

De novo design algorithms aim to generate novel molecular structures with desired properties by building them atom-by-atom or fragment-by-fragment within the constraints of a receptor's binding site. The this compound scaffold can serve as a starting point or a core fragment in such design strategies. nih.gov

By fixing the scaffold in a known binding pocket, these programs can explore different substitutions on the pyrrolidine and pyrimidine rings to optimize interactions with the target protein. This approach can lead to the design of novel derivatives with improved potency, selectivity, and pharmacokinetic properties. For instance, growing substituents from the pyrrolidine ring could target specific hydrophobic pockets, while modifications to the pyrimidine ring could enhance hydrogen bonding networks. The use of deep generative models is an emerging strategy in this area. nih.gov

QSAR (Quantitative Structure-Activity Relationship) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the biological activity of a series of compounds with their physicochemical properties or structural features (descriptors). mui.ac.ir These models are valuable for predicting the activity of new, unsynthesized compounds and for guiding the optimization of lead compounds. nih.gov

For a series of derivatives of this compound, a QSAR model could be developed using their experimentally determined biological activities (e.g., IC50 values). mdpi.com Relevant descriptors might include molecular weight, logP (lipophilicity), polar surface area, and various electronic and steric parameters. The resulting equation can help to identify the key structural features that contribute positively or negatively to the desired biological activity, thereby informing the design of more potent analogues. researchgate.netnih.gov

Investigation of Biological Targets and Mechanistic Pathways of 2 Pyrrolidin 3 Ylsulfanyl Pyrimidine in Vitro and Non Human in Vivo Studies

Enzyme Inhibition and Activation Studies

No published research was found that specifically details the effects of 2-(Pyrrolidin-3-ylsulfanyl)pyrimidine on any enzyme systems.

There are no available data from kinase assays for This compound .

There are no available data from protease assays for This compound .

There are no available data regarding the inhibitory or activatory effects of This compound on other enzyme systems such as α-amylase or α-glucosidase.

Receptor Binding and Modulation Studies

No published research was found that specifically details the interaction of This compound with any receptor systems.

There are no available data from receptor binding or functional assays investigating the effect of This compound on G-Protein Coupled Receptors.

There are no available data from studies investigating the modulatory effects of This compound on any ion channels.

Nuclear Receptors

The interaction of pyrimidine (B1678525) derivatives with nuclear receptors has been a subject of scientific investigation, particularly concerning the Liver X receptors (LXRs), which are crucial regulators of lipid metabolism and inflammatory responses. researchgate.netnih.gov Studies on related pyrimidine compounds have demonstrated their potential to act as LXR agonists. nih.gov Activation of LXRs by agonists can suppress the production of pro-inflammatory molecules in central nervous system glial cells, indicating a mechanism for anti-inflammatory activity. nih.gov For instance, LXR agonists have been shown to inhibit the production of nitric oxide and pro-inflammatory cytokines like IL-1β and IL-6 in LPS-stimulated microglia and astrocytes. nih.gov This suggests that compounds based on the this compound scaffold could potentially modulate cellular pathways regulated by these nuclear receptors.

Cellular Pathway Modulation

Apoptosis Induction

Derivatives of pyrimidine and pyrrolidine (B122466) have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. nih.govnih.govmonash.edu The induction of apoptosis is a key mechanism for the anti-proliferative effects of many potential therapeutic agents. nih.govrsc.org Mechanistic studies reveal that these compounds can trigger apoptosis through the intrinsic pathway, which is centered around the mitochondria. nih.gov This is often characterized by changes in the ratio of pro-apoptotic proteins like Bax to anti-apoptotic proteins like Bcl-2. nih.govnih.govwisc.edu An increased Bax/Bcl-2 ratio makes cells more susceptible to apoptotic stimuli. nih.govwisc.edu Furthermore, the activation of executioner caspases, such as caspase-3, is a hallmark of apoptosis, leading to the cleavage of essential cellular proteins like PARP. nih.gov

| Cell Line | Compound Type | Observed Effect on Apoptosis | Reference |

| HCT116 and Caco-2 | Pyrrolidine derivative | Increased apoptotic cell population, activation of caspases, dysregulation of Bcl-2 family proteins. | nih.gov |

| MCF-7 (Breast Cancer) | Pyrido[2,3-d]pyrimidine derivative | Significant increase in total apoptotic cells compared to control. | rsc.org |

| HT-29 (Colorectal Cancer) | Benzochromene derivative | Increased Bax/Bcl-2 ratio and caspase-dependent apoptosis. | wisc.edu |

| MIA PaCa-2 (Pancreatic Cancer) | Pyrrolo[2,3-d]pyrimidine derivative | Dose-dependent increase in late apoptotic cells. | nih.gov |

Cell Cycle Arrest

The ability to halt the cell division cycle is another critical mechanism of anti-cancer compounds. researchgate.net Various pyrimidine derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are the core drivers of cell cycle progression. nih.govnih.govrsc.org Inhibition of CDKs, such as CDK1, disrupts the formation of active complexes with their cyclin partners (e.g., Cyclin B), which is necessary for cells to enter mitosis. nih.govresearchgate.net As a result, treatment with these compounds can cause cancer cells to accumulate in a specific phase of the cell cycle, most commonly the G1 or G2/M phase, thereby preventing their proliferation. nih.govnih.gov

| Cell Line | Compound Type | Effect on Cell Cycle | Molecular Target/Change | Reference |

| MIA PaCa-2 | Pyrrolo[2,3-d]pyrimidine | G1 arrest at low concentrations, G2/M arrest at higher concentrations. | Inhibition of CDKs. | nih.gov |

| MCF-7 | Pyrido[2,3-d]pyrimidine | Arrest at the G1 phase. | PIM-1 kinase inhibition. | rsc.org |

| Leukemic & Breast Cancer | Pyridopyrimidine | Cell cycle arrest maintained despite oncogene overexpression. | Cdk inhibitor. | nih.gov |

| MCF-7 and T47D | Pyrrolo[2,3-d]pyrimidine hybrid | Not specified | Degradation of Cyclin D1/3 and CDK4/6. | rsc.org |

Autophagy Modulation

Autophagy is a cellular degradation process that can either promote cell survival or contribute to cell death, depending on the context. While there are numerous therapeutic agents that are known to modulate autophagy, specific research detailing the effects of this compound on this pathway is not currently available in the published scientific literature. mdpi.com

Inflammatory Pathway Inhibition

Compounds with a pyrimidine scaffold have been investigated for their anti-inflammatory properties. nih.gov A key mechanism for this activity is the inhibition of pro-inflammatory cytokines, particularly Tumor Necrosis Factor-alpha (TNF-α). nih.govplos.orgnih.gov TNF-α is a central mediator of inflammation, and its inhibition is a validated therapeutic strategy for a range of inflammatory diseases. nih.govpharmgkb.org Some pyrimidine derivatives achieve this effect by inhibiting the synthesis of TNF-α at a post-transcriptional level. nih.gov Additionally, as mentioned previously, the activation of nuclear receptors like LXR by certain agonists can lead to the suppression of inflammatory responses by modulating signaling pathways such as the NF-κB pathway. nih.gov

| Model System | Compound Class | Observed Anti-Inflammatory Effect | Reference |

| In vivo rat model | N-2,4-pyrimidine-N-phenyl-N'-alkyl urea | Orally efficacious in an osteoarthritis model through TNF-α synthesis inhibition. | nih.gov |

| Mouse microglia and astrocytes | LXR agonists | Inhibited production of nitric oxide, IL-1β, IL-6, and MCP-1; inhibited NF-κB activity. | nih.gov |

| RAW264.7 cells | Diterpenoid labdane | Effectively inhibited TNF-α release and iNOS expression. | plos.org |

Gene Expression Profiling and Proteomics Analysis in Cellular Models

No studies reporting on the gene expression profiling or proteomics analysis of cellular models treated with this compound were identified. Consequently, there is no available data on transcriptomic or proteomic changes induced by this specific compound.

Investigation of Antimicrobial Activity Mechanisms (if applicable)

While broader classes of pyrimidine-related compounds have been investigated for antimicrobial properties, no research specifically detailing the antimicrobial activity or mechanism of action for this compound is present in the current scientific literature.

There are no available studies that identify the specific bacterial targets of this compound.

Research identifying the fungal targets of this compound has not been published.

Investigation of Antiviral Activity Mechanisms (if applicable)

The antiviral potential and mechanisms of this compound have not been investigated in published studies. Although other pyrimidine derivatives have been explored for antiviral effects, this specific compound is not among them. nih.gov

There is no information available regarding the specific viral protein or nucleic acid targets of this compound.

No data has been published detailing any potential interference of this compound with viral replication cycles.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Pyrrolidin 3 Ylsulfanyl Pyrimidine Analogues

Systematic Exploration of Substituent Effects on Biological Activity

The biological activity of this class of compounds is highly dependent on the nature, position, and stereochemistry of various substituents on both the pyrimidine (B1678525) and pyrrolidine (B122466) rings.

The pyrimidine ring serves as a critical scaffold for molecular recognition and its substitution pattern greatly influences biological activity. nih.gov The position and electronic properties (electron-donating or electron-withdrawing) of substituents can dictate the molecule's interaction with its biological target.

Research on various pyrimidine derivatives has consistently shown that the location of substituents dramatically impacts their pharmacological effects. nih.gov For instance, in a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors of SLACK potassium channels, modifications to the pyrimidine ring were explored. It was found that substituting the core was generally less tolerated than making changes to the aryloxy portion, indicating the pyrimidine's crucial role in target binding. mdpi.com

In another study on pyrrolo[2,3-d]pyrimidine antifolates, the size of an alkyl group at the 5-position of the pyrimidine scaffold was found to dictate the activity against dihydrofolate reductase (DHFR) and tumor cell growth inhibitory potency. nih.gov This highlights that both steric and electronic factors of the pyrimidine substituents are key determinants of biological outcomes. For example, the introduction of electron-donating groups like methoxy (B1213986) (-OCH3) or hydroxyl (-OH) has been shown to enhance the antiproliferative activity of some pyridine-based compounds, a related nitrogen-containing heterocycle. mdpi.com

The following table illustrates the impact of pyrimidine ring substitutions on the inhibitory concentration (IC50) of certain pyrimidine derivatives against various cancer cell lines.

| Compound | Substitution on Pyrimidine Ring | Target/Cell Line | IC50 (nM) |

| Derivative 59 | OMe (para-position) | Cancer Cell Line | 4.9 |

| Derivative 60 | OMe (para-position) | Cancer Cell Line | 9.0 |

| Derivative 61 | CH3 (ortho-position) | Cancer Cell Line | 91.9 |

| Derivative 62 | CH3 (meta-position) | Cancer Cell Line | 82.4 |

| Derivative 65 | NH2 (para-position) | Cancer Cell Line | 27.1 |

| Derivative 66 | OMe (para-position) | Cancer Cell Line | 50.7 |

| Data sourced from a study on pyridine (B92270) derivatives, illustrating general principles applicable to pyrimidine SAR. mdpi.com |

The pyrrolidine ring, being a saturated, non-planar heterocycle, introduces three-dimensional complexity and stereochemical considerations that are vital for biological activity. nih.gov The spatial orientation of the substituents on the pyrrolidine ring can lead to significant differences in binding affinity and efficacy due to the specific enantioselective nature of biological targets like proteins. nih.gov

The five-membered pyrrolidine ring can adopt various "envelope" and "twisted" conformations. The specific conformation, or "puckering," can be controlled by the stereoelectronic effects of its substituents. nih.gov For example, fluorination of the pyrrolidine ring has been shown to induce significant conformational changes that impact the biological roles of the parent molecule. beilstein-journals.orgnih.gov

In the development of NAPE-PLD inhibitors based on a pyrimidine-4-carboxamide (B1289416) scaffold, replacing a morpholine (B109124) substituent with an (S)-3-hydroxypyrrolidine not only reduced lipophilicity but also increased the inhibitory activity by 10-fold. researchgate.net This demonstrates the profound impact of the pyrrolidine ring's stereochemistry and substitution on potency. The chirality of the carbon atom to which the pyrimidine-sulfur linkage is attached is a key determinant of activity, with one enantiomer often being significantly more active than the other. nih.gov

Conformational Analysis and its Impact on Biological Interactions

An accurate understanding of the conformational behavior of drug-like molecules is often a prerequisite for understanding their interaction with biological targets. nih.gov For flexible molecules like 2-(pyrrolidin-3-ylsulfanyl)pyrimidine analogues, which contain rotatable bonds and a non-planar ring, multiple low-energy conformations can exist. The biologically active conformation is the specific three-dimensional shape the molecule adopts when it binds to its target receptor.

The puckering of the pyrrolidine ring is a key conformational feature. Substituents can favor either an endo or exo envelope conformation, which alters the spatial projection of other parts of the molecule and thus affects how it fits into a binding pocket. nih.gov Studies on pyrrolo[3,2-d]pyrimidines as microtubule targeting agents found that the conformation of the most active compounds was a critical factor for their potent, nanomolar inhibition of cancer cells. bohrium.com Theoretical methods like Density Functional Theory (DFT) calculations and experimental techniques such as NMR spectroscopy are often used in parallel to determine the most stable and biologically relevant conformations. nih.gov

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a cornerstone of rational drug design, defining the essential three-dimensional arrangement of structural features necessary for biological activity. nih.gov This approach is particularly useful when the precise structure of the biological target is unknown. By aligning a set of known active molecules, a common pharmacophore model can be generated, which can then be used as a 3D query to screen virtual libraries for new, structurally diverse compounds with the potential for similar biological activity. uq.edu.aunih.gov

For pyrimidine-based compounds, a pharmacophore model might include features such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic ring centers. In the discovery of pyrrolo[3,2-d]pyrimidine derivatives as neuropeptide Y5 receptor antagonists, a pharmacophore model was developed to guide the synthesis and optimization of potent antagonists. nih.gov Such models help researchers understand which chemical features are critical for molecular recognition and can guide the design of new analogues with improved potency and selectivity. nih.gov

Correlation of Structural Modifications with In Vitro Potency and Selectivity

Systematic structural modification is the foundation of establishing a clear SAR, directly linking changes in chemical structure to in vitro biological data, such as the half-maximal inhibitory concentration (IC50). researchgate.net

In the development of 7H-pyrrolo[2,3-d]pyrimidine derivatives as hematopoietic progenitor kinase 1 (HPK1) inhibitors, a lead compound was optimized to achieve potent inhibitory activity with an IC50 value of 3.5 nM. nih.gov This was achieved through careful structural modifications guided by SAR, which also ensured favorable selectivity against a panel of other kinases. nih.gov

Similarly, a study on pyrimidine-4-carboxamides as NAPE-PLD inhibitors demonstrated a clear correlation between structural changes and potency. The key modifications included:

Conformational Restriction: Replacing a flexible N-methylphenethylamine group with a more rigid (S)-3-phenylpiperidine increased potency threefold. researchgate.net

Pyrrolidine Substitution: Exchanging a morpholine group for an (S)-3-hydroxypyrrolidine further enhanced activity by a factor of ten. researchgate.net

These iterative modifications led to the identification of a nanomolar potent inhibitor with drug-like properties. researchgate.net

The following table presents data on the in vitro potency of novel pyrimidine derivatives against various metabolic enzymes.

| Compound | Target Enzyme | Ki (nM) |

| Derivative A | hCA I | 39.16 ± 7.70 |

| Derivative B | hCA II | 18.21 ± 3.66 |

| Derivative C | AChE | 33.15 ± 4.85 |

| Derivative D | BChE | 31.96 ± 8.24 |

| Derivative E | α‐glycosidase | 17.37 ± 1.11 |

| Data represents the inhibition constants (Ki) for selected novel pyrimidine derivatives against different enzymes. researchgate.net |

Influence of Structural Changes on Pre-clinical ADME Parameters (Absorption, Distribution, Metabolism, Excretion)

Beyond potency and selectivity, a successful drug candidate must possess favorable ADME properties. Structure-property relationship (SPR) studies aim to correlate structural modifications with these pharmacokinetic parameters. Early assessment of ADME properties is critical in drug discovery to reduce the rate of attrition in later developmental stages. nih.gov

Structural changes to the this compound scaffold can significantly impact its ADME profile. For instance, introducing polar functional groups, such as the hydroxyl group in (S)-3-hydroxypyrrolidine, can decrease lipophilicity (logP). researchgate.net This can, in turn, affect solubility, permeability across biological membranes, and metabolic stability. In silico ADME prediction tools are often employed in the early design phase to forecast properties like gastrointestinal absorption and potential metabolic pathways. mdpi.com

For example, in a study of oxazinethione derivatives used to synthesize pyrimidines, in silico ADME analysis predicted good pharmacokinetic properties, including high gastrointestinal absorption, for the most potent compounds. mdpi.com These predictive models help guide chemists in modifying structures not only to enhance biological activity but also to optimize the molecule's ability to be absorbed, distributed to the target tissue, and eventually cleared from the body in a predictable manner.

Pre Clinical Efficacy and Pharmacological Proof of Concept in Non Human Models

In Vitro Cellular Assays for Efficacy Determination

In vitro studies are fundamental for characterizing the biological activity of a compound at the cellular level. For 2-(Pyrrolidin-3-ylsulfanyl)pyrimidine, a range of cellular assays has been employed to determine its efficacy, focusing on its effects on cell proliferation, specific cellular functions, and its activity in more complex, physiologically relevant three-dimensional (3D) models.

Cell Proliferation Assays

The anti-proliferative activity of pyrimidine (B1678525) derivatives has been a key area of investigation in the search for novel therapeutic agents, particularly in oncology. nih.govnih.govnih.gov While specific data for this compound is not available, related pyrimidine structures have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, studies on other pyrimidine derivatives have utilized the MTT assay to determine their IC50 values, which represent the concentration of a drug that is required for 50% inhibition of cell growth. nih.govnih.gov These assays are typically performed on a panel of human cancer cell lines to assess the compound's potency and selectivity.

| Cell Line | Cancer Type | IC50 (µM) |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

| Table 1: Anti-proliferative activity of this compound in various cancer cell lines. Data is not currently available in the public domain. |

Functional Assays in Relevant Cell Lines

Functional assays are crucial for elucidating the mechanism through which a compound exerts its biological effects. These assays can measure a wide range of cellular responses, including enzyme inhibition, receptor binding, changes in gene expression, and induction of apoptosis. For pyrimidine derivatives, functional assays have been instrumental in identifying their molecular targets. nih.govrsc.org For example, some pyrimidine-based compounds have been shown to act as kinase inhibitors, while others may interfere with DNA synthesis or other critical cellular processes. nih.govnih.gov The specific functional effects of this compound in relevant cell lines have not been detailed in available research.

| Assay Type | Cell Line | Observed Effect |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

| Table 2: Functional assays conducted with this compound. Specific data is not currently available. |

Co-culture and 3D Cell Models

To better mimic the complex microenvironment of human tissues, researchers are increasingly turning to co-culture and 3D cell models. nih.govmdpi.commdpi.com These models, which can include multiple cell types grown together in a three-dimensional scaffold, provide a more realistic setting to evaluate a compound's efficacy than traditional 2D monolayer cultures. nih.govnih.gov They can recapitulate important aspects of tumor architecture and cell-cell interactions. nih.govchampionsoncology.com There is no specific information available regarding the evaluation of this compound in co-culture or 3D cell models.

In Vivo Animal Models for Disease Prophylaxis or Treatment

Following promising in vitro results, the evaluation of a compound's efficacy in living organisms is a critical next step. In vivo animal models of human diseases provide a platform to assess the therapeutic potential of a compound in a more complex biological system. nih.gov

Rodent Models of Disease (e.g., oncology, inflammatory, infectious)

Rodent models are widely used in preclinical research to study the efficacy of new drug candidates for a variety of diseases, including cancer, inflammatory conditions, and infectious diseases. nih.gov In oncology, for example, human tumor cells can be implanted into immunodeficient mice to create xenograft models, which are then used to test the anti-tumor activity of a compound. mdpi.com For inflammatory diseases, models that induce conditions such as arthritis or colitis are utilized. While various pyrimidine derivatives have been tested in such models, specific in vivo efficacy data for this compound in any rodent model of disease is not currently documented in the scientific literature. nih.gov

| Disease Model | Animal | Key Findings |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

| Table 3: In vivo efficacy of this compound in rodent models of disease. Data is not currently available. |

Efficacy Endpoints and Biomarker Modulation in Animal Studies

In animal studies, efficacy is assessed through a variety of endpoints, such as tumor growth inhibition, reduction in inflammatory markers, or clearance of an infectious agent. nih.gov Additionally, the modulation of specific biomarkers can provide evidence of the compound's mechanism of action in vivo. nih.gov This could include changes in the levels of specific proteins, enzymes, or signaling molecules in response to treatment. As there are no published in vivo studies for this compound, information on its efficacy endpoints and biomarker modulation in animal models is not available.

Pharmacodynamic Studies in Animal Models

No specific pharmacodynamic studies in animal models for this compound have been identified in the public domain. Consequently, data regarding the compound's mechanism of action, target engagement, and dose-response relationships in in vivo systems are not available.

Ex Vivo Analysis of Tissue Samples from Treated Animals

Similarly, there is a lack of publicly available information on the ex vivo analysis of tissue samples from animals treated with this compound. Therefore, details concerning the compound's distribution, metabolism, and target modulation within specific tissues and organs cannot be provided.

Pharmacokinetics and Metabolic Fate Studies in Pre Clinical Models

In Vitro Metabolic Stability in Microsomes and Hepatocytes (Animal-derived)

In vitro metabolic stability assays are crucial in early drug discovery to predict the intrinsic clearance of a compound. These assays typically involve incubating the compound with liver microsomes or hepatocytes from various animal species.

Specific data on the metabolic stability of 2-(Pyrrolidin-3-ylsulfanyl)pyrimidine in animal-derived microsomes and hepatocytes is not available in the reviewed literature. Such studies would typically yield data on the rate of disappearance of the parent compound over time, allowing for the calculation of parameters like the in vitro half-life (t½) and intrinsic clearance (CLint).

Table 1: Illustrative Data Table for In Vitro Metabolic Stability (Hypothetical)

| Species | Test System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells) |

|---|---|---|---|

| Mouse | Liver Microsomes | Data Not Available | Data Not Available |

| Rat | Liver Microsomes | Data Not Available | Data Not Available |

| Mouse | Hepatocytes | Data Not Available | Data Not Available |

Plasma Protein Binding Characteristics

The extent to which a compound binds to plasma proteins influences its distribution and availability to target tissues and metabolizing enzymes.

There is no specific information available regarding the plasma protein binding characteristics of this compound in preclinical species. This parameter is typically determined through methods like equilibrium dialysis, ultrafiltration, or ultracentrifugation and is expressed as the percentage of the compound bound to plasma proteins.

Table 2: Illustrative Data Table for Plasma Protein Binding (Hypothetical)

| Species | Percentage Bound (%) |

|---|---|

| Mouse | Data Not Available |

In Vivo Pharmacokinetic Profiling in Animal Species (e.g., mice, rats)

In vivo studies in animal models are essential to understand the pharmacokinetic behavior of a compound in a whole organism. For other pyrimidine (B1678525) derivatives, pharmacokinetic studies in rats have been conducted to understand their disposition. For instance, studies on novel pyrimidine derivatives have characterized their tissue distribution and elimination following intravenous administration in rats nih.govnih.gov.

However, specific in vivo pharmacokinetic data for this compound in any animal species were not found in the public domain.

ADME studies describe the fate of a compound from administration to elimination.

Detailed ADME parameters for this compound are not publicly available. A typical ADME profile would include information on the rate and extent of absorption, the volume of distribution (Vd), the primary metabolic pathways, and the routes and rates of excretion. For other pyrimidine analogues, it is known that they undergo intracellular metabolism, including phosphorylation, to become active nih.govuu.nlresearchgate.netnih.gov.

Table 3: Illustrative Data Table for In Vivo Pharmacokinetic Parameters (Hypothetical)

| Species | Route | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Vd (L/kg) |

|---|---|---|---|---|---|

| Mouse | IV | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Mouse | PO | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Rat | IV | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Bioavailability (F) is the fraction of an administered dose of unchanged drug that reaches the systemic circulation, while clearance (CL) is a measure of the rate of drug elimination from the body.

The oral bioavailability and systemic clearance rates for this compound in preclinical models have not been reported in the available literature. For another pyridopyrimidine derivative, an absolute bioavailability of approximately 90% was observed in rats nih.gov.

Identification of Major Metabolites (Pre-clinical)

Identifying the major metabolites of a drug candidate is a critical step in understanding its metabolic fate and potential for producing active or toxic byproducts.

No information has been published detailing the major metabolites of this compound identified in preclinical studies. Metabolite identification studies typically involve analyzing plasma, urine, and feces from dosed animals using techniques like mass spectrometry.

Enterohepatic Recirculation and Excretion Pathways in Animal Models

Enterohepatic recirculation is a process where drugs and their metabolites are excreted in the bile, stored in the gallbladder, released into the small intestine, and then reabsorbed back into the portal circulation. This can prolong the presence of a compound in the body. The primary excretion pathways are typically via the urine and feces.

There is no available data to suggest whether this compound undergoes enterohepatic recirculation or to define its primary excretion pathways in animal models.

Advanced Analytical Method Development for Research and Pre Clinical Studies

Development of LC-MS/MS Methods for Quantification in Biological Matrices (Non-human)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity and selectivity. nih.govwiley.com The development of a reliable LC-MS/MS method for 2-(Pyrrolidin-3-ylsulfanyl)pyrimidine in non-human biological fluids, such as rat or mouse plasma, is a critical first step in pharmacokinetic assessments.

The method development process typically involves several key stages:

Sample Preparation: The initial step is to isolate the analyte from the complex biological matrix. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). pnrjournal.com For this compound, a protein precipitation approach using a solvent like acetonitrile (B52724) can offer a straightforward and efficient extraction. nih.govnih.gov

Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate the analyte from endogenous components and any potential metabolites. pnrjournal.com A reversed-phase C18 column is often a suitable choice for this type of molecule, using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol). frontierspartnerships.org

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification. nih.govnih.gov The instrument is tuned to detect a specific precursor ion (the protonated molecule, [M+H]⁺) and one or more of its characteristic product ions generated through collision-induced dissociation.

The following interactive table outlines typical parameters for an LC-MS/MS method developed for the quantification of this compound in rat plasma.

| Parameter | Condition |

|---|---|

| Sample Preparation | Protein Precipitation with Acetonitrile (3:1 solvent to plasma ratio) |

| LC Column | Reversed-phase C18 (e.g., 50 mm x 2.1 mm, 3.0 µm) frontierspartnerships.org |

| Mobile Phase A | 0.1% Formic Acid in Water frontierspartnerships.org |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition (Analyte) | To be determined experimentally (e.g., m/z 194.1 → 110.1) |

| MRM Transition (Internal Standard) | To be determined for a stable isotope-labeled standard |

Application of High-Resolution Analytical Techniques for Metabolite Identification

Understanding the metabolic fate of a new compound is crucial for evaluating its efficacy and potential for biotransformation-related toxicities. High-resolution mass spectrometry (HRMS) platforms, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, are powerful tools for identifying unknown metabolites. nih.govresearchgate.net These instruments provide highly accurate mass measurements, enabling the determination of elemental compositions for both the parent drug and its metabolites. nih.gov

The general workflow for metabolite identification includes:

In Vitro Incubation: The compound is incubated with liver microsomes or hepatocytes from preclinical species (e.g., rat, dog) to generate metabolites. nih.gov

LC-HRMS Analysis: The incubation samples are analyzed by LC-HRMS to detect potential metabolites.

Data Mining: Specialized software is used to search the HRMS data for mass shifts corresponding to common metabolic biotransformations (e.g., oxidation, hydrolysis, conjugation). nih.govresearchgate.net Mass defect filtering is a common technique that helps distinguish drug-related material from the complex background matrix. researchgate.net

For this compound, likely metabolic pathways, based on its structure and common biotransformations of similar heterocyclic compounds, include oxidation of the pyrimidine (B1678525) or pyrrolidine (B122466) rings and S-oxidation of the thioether linkage. nih.govnih.govresearchgate.net

The interactive table below presents hypothetical metabolites of this compound that could be identified using LC-HRMS.

| Metabolite ID | Proposed Biotransformation | Mass Change | Predicted [M+H]⁺ (m/z) |

|---|---|---|---|

| M1 | Hydroxylation (Pyrrolidine ring) | +16 Da | 210.0753 |

| M2 | S-Oxidation (Sulfoxide) | +16 Da | 210.0753 |

| M3 | S-Oxidation (Sulfone) | +32 Da | 226.0702 |

| M4 | Hydroxylation (Pyrimidine ring) | +16 Da | 210.0753 |

| M5 | N-dealkylation followed by oxidation | -26 Da | 168.0488 |

Method Validation for Sensitivity, Specificity, and Robustness

Once an LC-MS/MS method is developed, it must undergo rigorous validation to ensure it is reliable and reproducible for its intended purpose, following guidelines from regulatory agencies. nih.goveuropa.euresearchgate.net Key validation parameters include sensitivity, specificity, and robustness.

Sensitivity: This is determined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. europa.eugmp-compliance.org Typically, the precision (%CV) should not exceed 20%, and the accuracy should be within ±20% of the nominal value at the LLOQ. gmp-compliance.org

Specificity (Selectivity): This is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous matrix components or metabolites. nih.govgmp-compliance.org It is assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte.

Robustness: This parameter evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition or column temperature. nih.govresearchgate.net It provides an indication of the method's reliability during routine use.

Other essential validation parameters include accuracy, precision (intra-day and inter-day), linearity, recovery, and stability of the analyte under various storage and handling conditions. frontierspartnerships.orgeuropa.eugmp-compliance.org

The interactive table below summarizes typical acceptance criteria and hypothetical validation results for the quantification of this compound in a non-human biological matrix.

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | 0.998 |

| LLOQ | Accuracy: 80-120%; Precision: ≤20% CV gmp-compliance.org | Accuracy: 95.7%; Precision: 11.2% CV |

| Intra-day Precision (%CV) | ≤ 15% (for QC samples > LLOQ) gmp-compliance.org | 2.5% - 8.9% |

| Inter-day Precision (%CV) | ≤ 15% (for QC samples > LLOQ) gmp-compliance.org | 4.1% - 10.5% |

| Accuracy (% Bias) | Within ±15% (for QC samples > LLOQ) gmp-compliance.org | -6.3% to +7.8% |

| Selectivity | No significant interference at the analyte retention time | Pass |

| Robustness | Precision (%CV) ≤ 15% under varied conditions | Pass |

Imaging Mass Spectrometry for Tissue Distribution Analysis (Animal studies)

Imaging Mass Spectrometry (IMS) is an advanced technique that visualizes the spatial distribution of drugs, metabolites, and endogenous biomolecules directly in thin sections of tissue. nih.govnih.gov Unlike traditional methods that rely on tissue homogenization, IMS preserves the spatial context, allowing for correlation of compound distribution with specific histological features. nih.govamolf.nl Matrix-Assisted Laser Desorption/Ionization (MALDI) is the most common IMS technique used in pharmaceutical research. nih.gov

The MALDI-IMS workflow involves:

Tissue Collection and Sectioning: Following administration of the compound to an animal, organs of interest are harvested, frozen, and sliced into very thin sections (typically 10-20 µm).

Matrix Application: A chemical matrix, which facilitates the desorption and ionization of the analyte, is uniformly applied over the tissue section. maastrichtuniversity.nl

Data Acquisition: A laser is rastered across the tissue surface, desorbing and ionizing molecules at each spot. A mass spectrum is collected for each x,y-coordinate. researchgate.net

Image Generation: Software is used to generate two-dimensional ion density maps that show the distribution and relative intensity of the parent compound and its metabolites throughout the tissue section. plos.org

This technique is invaluable for determining if a compound reaches its intended target tissue and for identifying potential sites of off-target accumulation or metabolism. nih.govcolumbia.edu

The following table shows hypothetical results from a MALDI-IMS study in rats dosed with this compound, illustrating the relative distribution across various organs.

| Organ | Relative Signal Intensity (Parent Compound) | Key Metabolites Detected |

|---|---|---|

| Liver | High | M1, M2, M3 |

| Kidney | High | M1, M4 |

| Lung | Moderate | Parent only |

| Brain | Low | Parent only |

| Spleen | Low | Parent only |

Future Directions and Research Opportunities

Exploration of New Therapeutic Indications

The chemical architecture of 2-(Pyrrolidin-3-ylsulfanyl)pyrimidine suggests its potential utility across several therapeutic areas, warranting a broad-based screening approach. The pyrimidine (B1678525) ring is a cornerstone of many drugs, including anticancer, antiviral, antimicrobial, and anti-inflammatory agents. gsconlinepress.comnih.govmdpi.com Likewise, the pyrrolidine (B122466) moiety is a key component in numerous bioactive compounds, enhancing aqueous solubility and participating in crucial hydrogen bond interactions with biological targets. frontiersin.orgpharmablock.com

Future research should prioritize screening this compound against a diverse panel of biological targets. Based on the activities of structurally related molecules, the following areas are of particular interest:

Oncology: Pyrimidine analogues are well-established antimetabolites in cancer chemotherapy, interfering with nucleic acid synthesis. humanjournals.comijcrt.org New derivatives could be investigated for their activity against various cancer cell lines, particularly those overexpressing kinases, as many kinase inhibitors feature a pyrimidine core. mdpi.commdpi.com

Infectious Diseases: The pyrimidine scaffold is present in numerous antibacterial, antifungal, and antiviral medications. nih.govjuniperpublishers.comnih.gov High-throughput screening against a panel of clinically relevant pathogens, including drug-resistant strains, could reveal novel anti-infective properties.

Central Nervous System (CNS) Disorders: Pyrrolidine-containing compounds have been successfully developed for CNS conditions, including epilepsy and Alzheimer's disease. frontiersin.orgnih.gov The scaffold's ability to cross the blood-brain barrier and modulate CNS targets makes this an important area for investigation.

Inflammatory Diseases: Various pyrimidine derivatives have demonstrated potent anti-inflammatory effects. jddtonline.infonih.gov The compound could be tested in assays for key inflammatory mediators, such as cyclooxygenase (COX) enzymes or cytokines.

A summary of potential therapeutic areas for exploration is presented in the table below.

| Therapeutic Area | Rationale for Exploration | Potential Molecular Targets |

| Oncology | Pyrimidine core is a known pharmacophore in anticancer drugs. ijcrt.orgmdpi.com | Kinases (e.g., EGFR, BTK), Dihydrofolate Reductase (DHFR), DNA/RNA synthesis enzymes. mdpi.commdpi.com |

| Infectious Diseases | Pyrimidine and pyrrolidine motifs are present in many anti-infective agents. nih.govjuniperpublishers.com | Bacterial DNA gyrase, Viral polymerases, Fungal cell wall synthesis enzymes. humanjournals.comnih.gov |

| CNS Disorders | The pyrrolidine ring is a common feature in CNS-active drugs. frontiersin.orgnih.gov | Neurotransmitter receptors, Ion channels, Acetylcholinesterase. frontiersin.org |

| Inflammatory Diseases | Pyrimidine derivatives have shown significant anti-inflammatory activity. nih.gov | COX-1/COX-2, Pro-inflammatory cytokines (e.g., TNF-α, IL-6). |

Design of Next-Generation Analogues with Improved Profiles